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Abstract
This whitepaper provides a comprehensive technical overview of the molecular orbital (MO)

energy levels of vinylamine (ethenamine). Vinylamine serves as a fundamental model for

understanding the electronic structure of enamines, a class of compounds with significant

applications in organic synthesis and medicinal chemistry. A thorough understanding of its

frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO)—is critical for predicting its reactivity and designing

novel chemical entities. This guide presents both computational and experimental data, details

the methodologies for their determination, and illustrates the logical relationships governing

vinylamine's reactivity through the lens of Frontier Molecular Orbital (FMO) theory.

Introduction to Vinylamine's Electronic Structure
Vinylamine (C₂H₅N) is the simplest enamine, characterized by an amino group attached to a

carbon-carbon double bond. This arrangement leads to a π-conjugated system where the

nitrogen lone pair interacts with the π-electrons of the double bond. This interaction has a

profound effect on the molecule's electronic properties and reactivity, which can be

quantitatively described by its molecular orbital energy levels. The energies of these orbitals,

particularly the HOMO and LUMO, dictate the molecule's behavior as an electron donor or

acceptor in chemical reactions.
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Molecular Orbital Energy Levels of Vinylamine
The molecular orbital energy levels of vinylamine have been extensively studied using

computational quantum chemistry methods. The NIST Computational Chemistry Comparison

and Benchmark Database (CCCBDB) provides a collection of calculated data using various

levels of theory and basis sets.[1][2][3]

Quantitative Data Summary
The following table summarizes the calculated molecular orbital energies for vinylamine.

These values, obtained from the CCCBDB, are presented in Hartrees and electron volts (eV)

for ease of comparison. The data corresponds to calculations performed at the G3//B3LYP

level of theory, a robust and widely used computational method.
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Orbital
Number

Symmetry Occupancy
Energy
(Hartree)

Energy (eV)

1 a' 2 -15.552 -423.2

2 a' 2 -11.278 -306.9

3 a' 2 -1.143 -31.1

4 a' 2 -0.821 -22.3

5 a' 2 -0.635 -17.3

6 a" 2 -0.569 -15.5

7 a' 2 -0.528 -14.4

8 a' 2 -0.428 -11.6

9 a" 2 -0.329 -9.0

10 (HOMO) a' 2 -0.321 -8.7

11 (LUMO) a" 0 0.076 2.1

12 a' 0 0.165 4.5

13 a" 0 0.223 6.1

14 a' 0 0.298 8.1

15 a' 0 0.354 9.6

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database

(CCCBDB).[2]

The HOMO is the highest energy orbital containing electrons, and its energy is an indicator of

the molecule's ability to donate electrons. The LUMO is the lowest energy orbital without

electrons, and its energy reflects the molecule's ability to accept electrons. The HOMO-LUMO

gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a

molecule. For vinylamine, the calculated HOMO-LUMO gap is approximately 10.8 eV.
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Experimental Determination of Molecular Orbital
Energy Levels
The energy levels of molecular orbitals can be experimentally determined using various

spectroscopic techniques, with Ultraviolet Photoelectron Spectroscopy (UPS) being one of the

most direct methods.

Experimental Protocol: Ultraviolet Photoelectron
Spectroscopy (UPS)
Objective: To measure the binding energies of valence electrons in vinylamine, which,

according to Koopmans' theorem, approximate the negative of the orbital energies.

Methodology:

Sample Preparation: Gaseous vinylamine is introduced into a high-vacuum chamber.

Vinylamine can be generated through the pyrolysis of a suitable precursor, such as

cyclobutylamine.[4]

Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy

ultraviolet photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8

eV).

Photoelectron Ejection: The incident photons cause the ejection of valence electrons from

the vinylamine molecules.

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured

using an electron energy analyzer.

Binding Energy Calculation: The binding energy (BE) of each electron is calculated using the

following equation: BE = hν - KE where hν is the energy of the incident photons and KE is

the measured kinetic energy of the photoelectrons.

Spectrum Generation: A plot of the number of photoelectrons versus their binding energy

generates the photoelectron spectrum. Each peak in the spectrum corresponds to the

ionization from a specific molecular orbital.
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The obtained binding energies provide experimental values for the energies of the occupied

molecular orbitals.

Reactivity and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and

predicting chemical reactivity based on the interaction of the HOMO and LUMO.[5][6][7][8] The

shapes and energies of these frontier orbitals in vinylamine provide significant insights into its

chemical behavior.

Logical Relationship of FMOs in Electrophilic Attack
The HOMO of vinylamine is primarily localized on the nitrogen atom and the α-carbon of the

vinyl group, reflecting the contribution of the nitrogen lone pair to the π-system. This indicates

that these sites are the most nucleophilic and susceptible to attack by electrophiles.

Reactants Frontier Molecular Orbitals
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Caption: FMO diagram illustrating electrophilic attack on vinylamine.

Logical Relationship of FMOs in Reactions with
Nucleophiles
Conversely, the LUMO of vinylamine is an antibonding π* orbital with significant coefficients

on the carbon atoms of the double bond. This suggests that in reactions with strong

nucleophiles, these carbon atoms are the most likely sites of attack.
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Caption: FMO diagram illustrating nucleophilic attack on vinylamine.

Conclusion
The molecular orbital energy levels of vinylamine provide a quantitative foundation for

understanding its electronic structure and chemical reactivity. The data, obtainable through

both computational modeling and experimental techniques like photoelectron spectroscopy,

consistently show the influence of the nitrogen lone pair on the π-system. The application of

Frontier Molecular Orbital theory, focusing on the HOMO and LUMO, offers a predictive

framework for the regioselectivity of reactions involving vinylamine. This in-depth

understanding is invaluable for professionals in drug development and chemical synthesis who

utilize enamine chemistry to construct complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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